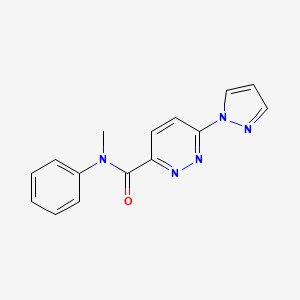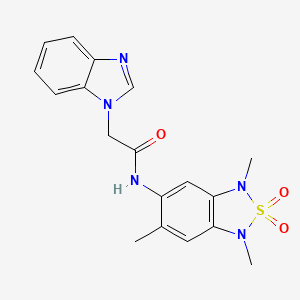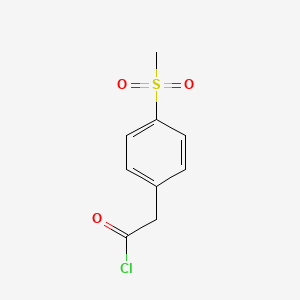![molecular formula C19H19FN4O2 B2544063 1-(morpholinométhyl)-1H-indole-2,3-dione 3-[N-(4-fluorophényl)hydrazone] CAS No. 338391-77-8](/img/structure/B2544063.png)
1-(morpholinométhyl)-1H-indole-2,3-dione 3-[N-(4-fluorophényl)hydrazone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] is a useful research compound. Its molecular formula is C19H19FN4O2 and its molecular weight is 354.385. The purity is usually 95%.
BenchChem offers high-quality 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antivirale
Les dérivés de l'indole ont démontré un potentiel antiviral. Par exemple:
- Méthyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate a montré une activité inhibitrice contre le virus de la grippe A avec une CI50 de 7,53 μmol/L et un indice de sélectivité (IS) élevé de 17,1 contre le virus CoxB3 .
- Dérivés de 4-alkyl-1-(5-fluoro-3-phényl-1H-indole-2-carbonyl)thiosemicarbazide ont présenté une activité antivirale puissante contre le virus Coxsackie B4, avec des valeurs de CI50 allant de 0,4 à 2,1 μg/mL .
Activité antituberculeuse
Les dérivés de l'indole ont également été étudiés pour leurs propriétés antituberculeuses:
- (3Z)-3-[2-(4-fluorophényl)hydrazin-1-ylidène]-1-[(morpholin-4-yl)méthyl]-2,3-dihydro-1H-indol-2-one pourrait être exploré comme un agent antituberculeux potentiel. Des études in vitro supplémentaires sont nécessaires pour évaluer son efficacité contre Mycobacterium tuberculosis (H37Ra MTB) et Mycobacterium bovis (BCG) .
Autres activités biologiques
Au-delà des effets antiviraux et antituberculeux, les dérivés de l'indole présentent une pléthore d'autres activités biologiques:
En résumé, le composé que vous avez mentionné présente un immense potentiel dans divers domaines de recherche. Sa structure unique et ses diverses activités biologiques en font un candidat prometteur pour l'exploration et le développement de nouvelles possibilités thérapeutiques . 🌟
Mécanisme D'action
The indole nucleus in these compounds binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores has made it an important heterocyclic compound with broad-spectrum biological activities .
Analyse Biochimique
Cellular Effects
The effects of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been shown to impact the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways . Therefore, it is likely that 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] exerts similar effects, although specific studies are needed to confirm these actions.
Molecular Mechanism
The molecular mechanism of action of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] involves its interaction with various biomolecules. This compound is believed to bind to specific receptors and enzymes, leading to the modulation of their activity. For example, indole derivatives have been shown to inhibit or activate enzymes involved in key metabolic pathways . The binding interactions of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] with these biomolecules are crucial for its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Indole derivatives are generally stable, but their degradation products can also have biological activity . Long-term studies are needed to fully understand the temporal effects of this compound in both in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Indole derivatives have been shown to have a dose-dependent effect on biological systems, and it is likely that this compound follows a similar pattern . Threshold effects and toxicity studies are essential to determine the safe and effective dosage range.
Metabolic Pathways
1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. Indole derivatives are known to affect metabolic flux and metabolite levels, which can lead to changes in cellular function . The specific metabolic pathways of this compound are still being studied, but it is expected to follow similar routes as other indole derivatives.
Transport and Distribution
The transport and distribution of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] within cells and tissues are important for its biological activity. This compound is likely to interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound in specific tissues can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall biological effects.
Propriétés
IUPAC Name |
3-[(4-fluorophenyl)diazenyl]-1-(morpholin-4-ylmethyl)indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c20-14-5-7-15(8-6-14)21-22-18-16-3-1-2-4-17(16)24(19(18)25)13-23-9-11-26-12-10-23/h1-8,25H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTNQQUKTUTJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301143634 |
Source


|
| Record name | 1-(4-Morpholinylmethyl)-1H-indole-2,3-dione 3-[2-(4-fluorophenyl)hydrazone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301143634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338391-77-8 |
Source


|
| Record name | 1-(4-Morpholinylmethyl)-1H-indole-2,3-dione 3-[2-(4-fluorophenyl)hydrazone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301143634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-{[3-(2-Methylpropanesulfonyl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2543981.png)
![3',5'-Dimethyl 6'-amino-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B2543982.png)

![6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B2543984.png)

![4-Chloro-6-{[(2,6-dichlorophenyl)sulfanyl]methyl}-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B2543988.png)


![phenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate](/img/structure/B2543998.png)
![(2E)-1-[3-(3-methoxyphenyl)-2,1-benzoxazol-5-yl]-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B2544000.png)


![2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2544003.png)
